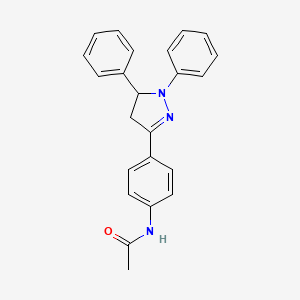

N-(4-(1,5-Diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-(2,3-diphenyl-3,4-dihydropyrazol-5-yl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O/c1-17(27)24-20-14-12-18(13-15-20)22-16-23(19-8-4-2-5-9-19)26(25-22)21-10-6-3-7-11-21/h2-15,23H,16H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWGQJSSCAHGCJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20391124 | |

| Record name | Acetamide, N-[4-(4,5-dihydro-1,5-diphenyl-1H-pyrazol-3-yl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49647539 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

13393-39-0 | |

| Record name | Acetamide, N-[4-(4,5-dihydro-1,5-diphenyl-1H-pyrazol-3-yl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1,5-Diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide typically involves the reaction of 1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid with aniline in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(4-(1,5-Diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

N-(4-(1,5-Diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide has shown promise in the development of pharmaceutical agents due to its unique structural features.

Anticancer Activity

Research indicates that compounds containing pyrazole moieties exhibit anticancer properties. For instance, derivatives of this compound have been tested for their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that specific derivatives could significantly reduce the viability of cancer cells in vitro .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been investigated as well. In animal models, it has shown efficacy in reducing inflammation markers and alleviating symptoms associated with inflammatory diseases. This compound's mechanism is thought to involve the inhibition of pro-inflammatory cytokines .

Analgesic Effects

Studies have also explored its analgesic effects, suggesting that it may act on pain pathways similar to non-steroidal anti-inflammatory drugs (NSAIDs). The compound's ability to modulate pain perception could provide a basis for developing new analgesics .

Material Science

In material science, this compound has been utilized in the synthesis of novel materials with enhanced properties.

Polymerization Initiators

The compound has been used as an initiator in polymerization reactions, particularly in creating polymers with specific thermal and mechanical properties. Its unique structure allows for effective initiation of radical polymerization processes .

Coatings and Composites

Research has indicated that incorporating this compound into coatings can enhance their durability and resistance to environmental factors. It has potential applications in protective coatings for industrial materials .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis.

Synthesis of Complex Molecules

The compound can be employed in the synthesis of more complex organic molecules through various coupling reactions. Its reactivity allows chemists to modify its structure easily to obtain desired derivatives .

Development of New Reagents

It has also been explored as a reagent for synthesizing other functionalized compounds that are valuable in pharmaceuticals and agrochemicals .

Case Studies

Table 1: Summary of Case Studies on this compound Applications

Mechanism of Action

The mechanism of action of N-(4-(1,5-Diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their modifications, and associated biological properties:

Key Structural and Functional Insights:

Core Modifications: The dihydro-pyrazole core in the target compound offers greater conformational flexibility compared to fused-ring analogs (e.g., imidazole-pyrazole in ), which may enhance adaptability to enzyme active sites but reduce binding affinity compared to rigidified structures .

Substituent Effects :

- Para-substituted phenyl rings (e.g., acetamide in the target compound, sulfamoyl in ) facilitate π-π stacking and hydrophobic interactions with biological targets.

- Ester groups (e.g., in ) enhance solubility and bioavailability but may reduce metabolic stability compared to amides.

Biological Activity Trends: Compounds with nitro or sulfonamide groups (e.g., ) show pronounced enzyme inhibition (e.g., cholinesterase, COX), likely due to strong dipole interactions. Fluorine-substituted analogs (e.g., ) exhibit enhanced pharmacokinetic profiles, as fluorine improves membrane permeability and resistance to oxidative metabolism.

Research Findings and Data Tables

Table 1: Crystallographic and Physicochemical Properties

Table 2: Enzymatic Inhibition Data (IC₅₀ Values)

| Compound | Cholinesterase (nM) | MAO-B (µM) | COX-2 (µM) |

|---|---|---|---|

| Target Compound | Not tested | Not tested | Not tested |

| Compound 39 | 12.4 ± 1.2 | 8.7 ± 0.9 | 0.45 ± 0.1 |

| N-(4-fluorophenyl)-... acetamide | 85.3 ± 3.1 (AChE) | – | – |

Biological Activity

N-(4-(1,5-Diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide (CAS No. 342388-80-1) is a compound with notable biological activities, particularly in antimicrobial and anticancer research. This article examines its biological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound has a molecular formula of C29H25N3O2 and a molecular weight of 447.53 g/mol. Its structure includes a pyrazole ring that is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C29H25N3O2 |

| Molecular Weight | 447.53 g/mol |

| CAS Number | 342388-80-1 |

| LogP | 5.658 |

| Polar Surface Area | 16.72 Ų |

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In a study focusing on various pyrazole derivatives, this compound was evaluated for its Minimum Inhibitory Concentration (MIC) against several pathogens.

Key Findings:

- MIC Values : The compound demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against tested pathogens, indicating strong antibacterial activity.

- Synergistic Effects : It showed synergistic relationships with existing antibiotics such as Ciprofloxacin and Ketoconazole, enhancing their efficacy against resistant strains .

Anticancer Activity

The compound has also been investigated for its potential anticancer effects. In vitro studies have revealed that it can inhibit the proliferation of various cancer cell lines.

Case Study:

In a study assessing the cytotoxic effects of this compound on human cancer cell lines:

- Cell Lines Tested : A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia).

- IC50 Values : The compound exhibited IC50 values lower than the reference drug Doxorubicin, suggesting potent cytotoxic activity .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : The compound inhibits enzymes involved in cell proliferation and survival pathways.

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Biofilm Disruption : The compound effectively disrupts biofilm formation in bacterial pathogens, enhancing its antimicrobial efficacy .

Q & A

Q. What are the standard synthetic routes for N-(4-(1,5-Diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide?

The compound is typically synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones, followed by acetamide functionalization. For example, pyrazole cores are often formed through 1,3-dipolar cycloaddition or condensation reactions using substituted phenylhydrazines and diketones. Post-synthesis, purification via column chromatography (silica gel, gradient elution) ensures high purity . Reaction intermediates, such as 4-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)aniline, are acetylated using acetic anhydride or acetyl chloride under reflux conditions .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

Post-synthesis characterization employs:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.

- IR spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).

- Single-crystal X-ray diffraction for absolute structural confirmation. Crystallization in solvents like methanol or DMF at low temperatures (e.g., 100 K) yields high-quality crystals, with R factors <0.05 ensuring precision .

Advanced Research Questions

Q. How can computational methods optimize synthetic pathways for higher yields?

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms predict energetically favorable intermediates and transition states. For example, ICReDD’s approach integrates computational screening of reaction parameters (solvent, temperature) with experimental validation, reducing trial-and-error experimentation . Additionally, molecular dynamics simulations assess solvent effects on reaction kinetics .

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from variations in substituents, assay conditions, or cell lines. A systematic approach includes:

- Structure-Activity Relationship (SAR) analysis : Compare bioactivity of analogs with different substituents (e.g., fluorophenyl vs. methoxyphenyl) .

- Statistical validation : Use ANOVA or multivariate regression to isolate variables influencing activity .

- Dose-response curves : Ensure consistent IC₅₀ measurements across replicates .

Q. What computational strategies enhance molecular docking studies for this compound?

- Docking software : AutoDock Vina or Schrödinger Suite predicts binding poses in target proteins (e.g., kinases or GPCRs).

- Binding affinity calculations : Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) quantifies interaction energies.

- Dynamic simulations : Run 100-ns MD simulations to assess stability of ligand-protein complexes .

Q. How to design SAR studies to improve target selectivity?

- Substituent variation : Introduce electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups on phenyl rings to modulate electronic effects .

- Bioisosteric replacement : Replace acetamide with sulfonamide or urea groups to enhance hydrogen bonding .

- Pharmacophore modeling : Identify critical interaction points (e.g., hydrophobic pockets) using software like PharmaGist .

Data Analysis and Validation

Q. How to address conflicting crystallographic data for pyrazole-acetamide derivatives?

Discrepancies in bond lengths/angles may stem from:

- Temperature effects : Low-temperature (100 K) crystallography reduces thermal motion artifacts .

- Solvent interactions : Compare structures crystallized in polar (e.g., DMSO) vs. nonpolar solvents.

- Refinement protocols : Ensure high data-to-parameter ratios (>15) and low R factors (<0.05) during refinement .

Q. What strategies improve solubility for in vivo studies?

- Prodrug derivatization : Introduce phosphate or PEG groups to enhance aqueous solubility .

- Co-solvent systems : Use DMSO/PBS mixtures (<10% DMSO) to maintain compound stability .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.